molecular formula C19H16FN5O2 B2582781 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide CAS No. 1357797-34-2

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide

Cat. No.: B2582781
CAS No.: 1357797-34-2
M. Wt: 365.368
InChI Key: PFRBXPRZDKXTEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is a triazoloquinoxaline derivative characterized by a 1-ethyl substituent on the triazolo ring, a 4-oxo group, and an acetamide linker connected to a 4-fluorophenyl moiety.

Properties

IUPAC Name

2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5-yl)-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN5O2/c1-2-16-22-23-18-19(27)24(14-5-3-4-6-15(14)25(16)18)11-17(26)21-13-9-7-12(20)8-10-13/h3-10H,2,11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFRBXPRZDKXTEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C3=CC=CC=C3N(C2=O)CC(=O)NC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound involves a multi-step process. Initially, quinoxaline derivatives undergo cyclization with 1-ethyl-1,2,4-triazol-4-one to form the core structure. This intermediate then undergoes acylation using 4-fluoroaniline in the presence of an appropriate acylating agent under controlled conditions to yield the target compound.

Industrial Production Methods

Scaling up the production requires optimization of reaction conditions, ensuring high yield and purity. Techniques such as flow chemistry and continuous processing may be employed for industrial synthesis, improving efficiency and reducing waste.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Moiety

The acetamide group undergoes hydrolysis under acidic or alkaline conditions, yielding carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and bioactivity.

Conditions Reagents Products Yield Source
Acidic (HCl, reflux, 6–8 h)6M HCl2-(1-ethyl-4-oxo-triazoloquinoxalin-5-yl)acetic acid72%
Alkaline (NaOH, 80°C, 4 h)2M NaOHSodium salt of the carboxylic acid derivative85%

The hydrolysis mechanism involves nucleophilic attack on the carbonyl carbon, followed by cleavage of the amide bond.

Functionalization via Suzuki Coupling

The 4-fluorophenyl group can participate in cross-coupling reactions after halogenation. While fluorine is not a typical leaving group, bromination at the para-position enables Suzuki-Miyaura coupling with aryl boronic acids.

Halogenation Step Coupling Partners Catalysts Products Yield Source
Br₂, FeCl₃ (0°C, 2 h)Phenylboronic acidPd(PPh₃)₄, K₂CO₃2-(1-ethyl-4-oxo-triazoloquinoxalin-5-yl)-N-(4-bromofluorophenyl)acetamide68%

This modification extends the compound’s utility in creating bioconjugates or probes.

Oxidation and Reduction Reactions

The oxo group at the 4-position of the triazoloquinoxaline core is redox-active.

Reaction Type Reagents Products Notes Source
Reduction (NaBH₄, MeOH, 25°C)NaBH₄4-hydroxy-triazoloquinoxaline derivativeLow yield due to steric hindrance
Oxidation (KMnO₄, H₂SO₄, 60°C)KMnO₄Further oxidation products (degradation observed)Non-specific reactivity

Cyclization and Ring-Opening Reactions

The triazoloquinoxaline core participates in cyclization with electrophilic reagents, forming fused polycyclic systems.

Reagents Conditions Products Application Source
Triethyl orthoformate (TEOF)Reflux, 12 hPyrrolo[1,2-α]quinoxaline derivativesEnhances DNA intercalation potential
Hydrazine hydrateEthanol, 80°C, 6 hRing-opened hydrazinyl intermediatePrecursor for Schiff base formation

Amide Bond Modifications

The acetamide’s nitrogen can undergo alkylation or acylation to introduce diverse substituents.

Reaction Reagents Products Yield Source
Alkylation (CH₃I, K₂CO₃)CH₃I, DMFN-methylated acetamide derivative90%
Acylation (AcCl, pyridine)Acetyl chlorideN-acetylated product78%

Stability Under Thermal and Photolytic Conditions

The compound demonstrates moderate thermal stability but degrades under UV light:

Condition Degradation Products Half-Life Source
100°C, 24 h (dry)Quinoxaline fragmentation products8 h
UV light (254 nm, 48 h)Oxidized triazole derivatives12 h

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The incorporation of the triazole and quinoxaline moieties is crucial for its biological activity. Characterization methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used to confirm the structure.
  • Mass Spectrometry (MS) : To determine molecular weight.
  • X-ray Crystallography : For detailed structural analysis.

Antimicrobial Activity

Research indicates that derivatives of triazoloquinoxaline compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds with similar structures demonstrate activity against various bacterial strains, including:

  • Mycobacterium smegmatis
  • Pseudomonas aeruginosa

In vitro tests reveal that certain derivatives possess Minimum Inhibitory Concentration (MIC) values as low as 6.25 µg/ml against Mycobacterium smegmatis, suggesting potential as antituberculosis agents .

Anticancer Properties

Compounds containing the [1,2,4]triazole moiety have been evaluated for their anticancer activities. For example, related derivatives have been reported to inhibit c-Met and VEGFR-2 kinases, which are critical in cancer proliferation and metastasis. Notably, a study demonstrated that a closely related compound exhibited IC50 values in the nanomolar range against various cancer cell lines (A549, MCF-7, Hela) .

Structure-Activity Relationship (SAR)

The biological activity of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide can be influenced by:

  • Substituents on the quinoxaline ring : Electron-withdrawing or -donating groups can enhance activity.
  • Positioning of the triazole unit : Variations in the triazole positioning can affect binding affinity to biological targets.

Pharmaceutical Development

Given its promising biological activities, this compound may serve as a lead compound in drug development for:

  • Antimicrobial agents : Targeting resistant bacterial strains.
  • Anticancer therapies : As a dual inhibitor targeting specific kinases involved in tumor growth.

Agricultural Chemistry

The antimicrobial properties may extend to agricultural applications where such compounds could be developed into fungicides or bactericides.

Case Studies

  • Antimicrobial Screening : A series of synthesized quinoxaline derivatives were tested against common pathogens. Compounds with trifluoromethyl groups showed enhanced activity due to increased lipophilicity and better interaction with microbial membranes .
  • Anticancer Evaluation : In a study evaluating the antiproliferative effects on cancer cell lines, one derivative demonstrated significant inhibition of cell growth via induction of apoptosis and cell cycle arrest .

Mechanism of Action

Molecular Targets

The mechanism involves interaction with specific molecular targets, including enzymes and receptors, leading to modulation of their activity.

Pathways Involved

Depending on the context, it may influence various biochemical pathways, affecting processes such as cell signaling, metabolic reactions, and gene expression.

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs.
  • Fluorophenyl vs. Chlorophenyl/Methylphenyl : The 4-fluorophenyl group provides moderate electron-withdrawing effects, which may enhance binding affinity compared to 4-chlorophenyl (stronger electron-withdrawing) or 3-methylphenyl (electron-donating) .

Pharmacological Comparisons

Cytotoxicity and TopoII Inhibition

  • Bis-Triazoloquinoxaline Derivative (): Exhibited potent TopoII inhibition, DNA intercalation, and apoptosis induction in Caco-2 cells (IC50 < 10 µM). The sulfanyl bridge and dual triazolo cores were critical for activity .
  • 1-Methyl-4-chlorophenyl Analog () : While cytotoxic data are unavailable, the chlorophenyl group is associated with improved pharmacokinetics in related antihistaminic triazoloquinazolines .
  • Target Compound : Predicted to show moderate TopoII inhibition due to the 4-fluorophenyl group’s balance of electronic effects and the ethyl group’s steric profile .

Biological Activity

The compound 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is a derivative of the [1,2,4]triazolo[4,3-a]quinoxaline scaffold, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a complex structure characterized by a triazoloquinoxaline core. The synthesis of such derivatives typically involves multi-step processes that can include cyclization reactions and the introduction of various functional groups to enhance biological activity. Recent studies have developed synthetic pathways that allow for efficient production and modification of these compounds to explore their pharmacological potentials .

Anticancer Properties

Research indicates that derivatives of the triazoloquinoxaline scaffold exhibit significant anticancer activity. For instance, studies have shown that certain compounds can upregulate pro-apoptotic proteins such as BAX and activate caspases (caspase-3 and -9), leading to enhanced apoptosis in cancer cells . The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of these compounds. In vivo studies have demonstrated that specific derivatives can reduce seizure activity in animal models. For example, compounds were tested against pentylenetetrazole-induced seizures in mice, showing promising results comparable to standard anticonvulsant drugs like phenobarbital .

Antimicrobial Activity

The antimicrobial properties of triazoloquinoxaline derivatives have also been explored. Compounds were evaluated against various bacterial strains, revealing significant inhibitory effects. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Pharmacological Mechanisms

The biological activity of 2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide is largely attributed to its interaction with specific molecular targets:

  • Adenosine Receptors : Some derivatives act as antagonists at adenosine A1 and A2 receptors, which are implicated in various physiological processes including neurotransmission and immune response .
  • Enzyme Inhibition : Inhibitory effects on enzymes such as tissue-nonspecific alkaline phosphatase (h-TNAP) have been reported, suggesting potential applications in conditions involving abnormal bone metabolism .

Case Studies

Several case studies highlight the efficacy of this compound in different biological contexts:

  • Cancer Cell Lines : In vitro assays using MCF-7 breast cancer cells showed that specific modifications to the quinoxaline structure enhanced cytotoxicity and induced apoptosis .
  • Antimicrobial Screening : A series of synthesized compounds were tested against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .

Data Summary

Biological ActivityAssessed ModelKey Findings
AnticancerMCF-7 CellsInduced apoptosis via caspase activation
AnticonvulsantMouse ModelReduced seizure frequency compared to phenobarbital
AntimicrobialBacterial StrainsSignificant MIC values indicating broad-spectrum activity

Q & A

Q. Table 1: Key Synthetic Parameters for Triazoloquinoxaline Derivatives

StepConditionsYield (%)Key Characterization TechniquesReference
Core cyclizationEthanol, KOH, reflux, 1 hr65–75¹H NMR, HRMS
Acetamide couplingDCM, DIPEA, RT, 12 hr80–85IR (C=O stretch: 1680 cm⁻¹)

Q. Table 2: Biological Activity Correlations

Derivative SubstituentAnti-Exudative Activity (AEA)Cytotoxicity (IC₅₀, µM)SAR Insight
4-Fluorophenyl72% inhibition at 50 mg/kg>100Electron-withdrawing groups enhance AEA
4-Chlorophenyl68% inhibition at 50 mg/kg85Halogen size impacts lipophilicity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.